Acebutolol-d5

LC-MS/MS Internal Standard Purity Comparison

Acebutolol-d5 is a deuterated internal standard for LC-MS/MS quantification of acebutolol and metabolites. Its +5 Da mass shift enables precise correction of matrix effects and ion suppression, meeting FDA bioanalytical guidance. Essential for pharmacokinetic and bioequivalence studies.

Molecular Formula C18H28N2O4
Molecular Weight 341.5 g/mol
Cat. No. B563201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcebutolol-d5
SynonymsN-[3-Acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino](propoxy-d5)]phenyl]butanamide; 
Molecular FormulaC18H28N2O4
Molecular Weight341.5 g/mol
Structural Identifiers
InChIInChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/i10D2,11D2,15D
InChIKeyGOEMGAFJFRBGGG-FPQCMJPGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acebutolol-d5 (1189500-68-2) – Deuterated Beta-1 Blocker Internal Standard for Quantitative Bioanalysis and Regulatory Method Development


Acebutolol-d5 is a stable isotope-labeled analog of the cardioselective beta-1 adrenergic receptor antagonist acebutolol, in which five hydrogen atoms are replaced with deuterium atoms, resulting in a molecular weight of 341.46 g/mol . This compound is not intended as an active pharmaceutical ingredient but is purpose-synthesized to serve as an internal standard for the accurate quantification of acebutolol and its metabolites in complex biological matrices via liquid chromatography–tandem mass spectrometry (LC–MS/MS) [1]. By exhibiting nearly identical physicochemical behavior to the unlabeled analyte while providing a distinct +5 Da mass shift, Acebutolol-d5 enables the correction of matrix effects, extraction variability, and ion suppression that would otherwise compromise analytical precision [2].

Why Acebutolol-d5 Cannot Be Interchanged with Other Deuterated Acebutolol Analogs or Unlabeled Internal Standards


In quantitative LC–MS/MS bioanalysis, the internal standard must demonstrate both chromatographic co-elution with the target analyte and a distinct mass-to-charge ratio to prevent cross-signal interference [1]. While structurally similar deuterated analogs of acebutolol exist—including Acebutolol-d7, various enantiomer-specific deuterated forms, and deuterated metabolite analogs—each exhibits a different mass shift, isotopic purity, and chromatographic retention profile that directly impacts assay accuracy and regulatory compliance . For instance, Acebutolol-d7 produces a +7 Da mass shift, which may cause inadequate separation from endogenous interferences or co-eluting metabolites in certain complex matrices [2]. Furthermore, unlabeled internal standards or structural analogs fail to correct for matrix effects and extraction recovery variation inherent to biological sample preparation, leading to systematic bias in pharmacokinetic parameter estimation [1]. The selection of Acebutolol-d5 is therefore not interchangeable; it is a validated analytical choice tied directly to the specific mass spectrometric conditions, chromatographic method, and regulatory filing requirements of each application [3].

Acebutolol-d5 Quantitative Differentiation Evidence for Method Validation and Procurement Decision Support


Acebutolol-d5 vs. Unlabeled Acebutolol Hydrochloride: Comparable Purity but Distinct Analytical Utility

When evaluating the suitability of Acebutolol-d5 as an internal standard, a critical procurement consideration is its purity relative to the unlabeled analyte standard. Commercial Acebutolol-d5 (MedChemExpress Cat. HY-17497S1) is supplied with a purity of 99.72%, which is comparable to the 99.70% purity of the unlabeled Acebutolol hydrochloride reference standard (Cat. HY-17497A) from the same supplier . This high and equivalent purity ensures that the internal standard does not introduce impurities that could interfere with detection of the target analyte. Additionally, a validated chiral LC–MS/MS method for acebutolol enantiomers in human plasma employed racemic Acebutolol-d5 with a purity of 98.0% as the internal standard, demonstrating that even at slightly lower purity, the deuterated compound provides sufficient analytical performance for regulatory bioanalysis [1].

LC-MS/MS Internal Standard Purity Comparison

Acebutolol-d5 vs. Acebutolol-d7: Differential Mass Shift and Baseline Separation in Chiral LC–MS/MS

The selection of the appropriate deuterated internal standard requires careful consideration of the mass shift magnitude and its impact on chromatographic resolution. Acebutolol-d5 produces a +5 Da mass shift, whereas Acebutolol-d7 yields a +7 Da shift . In a validated chiral LC–MS/MS method for the simultaneous quantification of acebutolol and diacetolol enantiomers in human plasma, racemic Acebutolol-d5 with +5 Da shift was successfully employed as the internal standard, achieving complete baseline separation of enantiomeric AC and DC within 1.5 minutes at a flow rate of 0.9 mL/min [1]. The +5 Da shift of Acebutolol-d5 provides sufficient mass separation from the unlabeled analyte while minimizing the risk of isotopic interference that can occur with higher mass shifts when analyzing multiple isotopologues or co-eluting metabolites [2].

Chiral Chromatography Mass Spectrometry Enantiomer Separation

Acebutolol-d5 in Regulated Bioanalysis: Validated Precision and Accuracy in Human Plasma

Procurement of an internal standard is justified when its performance in a fully validated regulatory bioanalytical method has been demonstrated. A chiral LC–MS/MS method using racemic Acebutolol-d5 as internal standard for the quantification of acebutolol and diacetolol enantiomers in human plasma was validated over a calibration range of 0.0500–50.0 ng/mL for each enantiomer using 0.100 mL of plasma [1]. The method achieved intra- and inter-day precision with relative standard deviation (RSD) ≤4.5% and accuracy with relative error (RE) ranging from -8.7% to 5.6% across low, medium, and high quality control concentration levels [1]. This level of analytical performance meets FDA bioanalytical method validation guidance requirements and would not be achievable without the matrix-effect correction provided by the deuterated internal standard [2].

Method Validation Human Plasma Precision and Accuracy

Acebutolol-d5 Structural Integrity and Isotopic Purity for Regulatory Submissions

For laboratories supporting Abbreviated New Drug Applications (ANDAs) or commercial quality control, the availability of a comprehensive Certificate of Analysis (CoA) and regulatory-compliant characterization is essential. Acebutolol-d5 is supplied with detailed CoA documentation including HPLC purity ≥98%, identification by ¹H NMR and IR spectroscopy, mass confirmation by ESI-MS, and water content determination by Karl Fischer titration . This level of characterization exceeds the typical documentation provided for unlabeled internal standards and meets the requirements for use as a reference standard in method validation and ANDA submissions . The five-site deuteration pattern (1,1,2,3,3-pentadeuterated) is fully specified, ensuring batch-to-batch consistency in mass spectrometric behavior .

Regulatory Compliance Certificate of Analysis ANDAs

Validated Application Scenarios for Acebutolol-d5 in Quantitative Bioanalysis and Pharmaceutical Development


Regulated LC–MS/MS Method Development for Acebutolol Pharmacokinetic Studies

Acebutolol-d5 is the preferred internal standard for developing validated LC–MS/MS methods intended for human plasma or urine acebutolol quantification in support of clinical pharmacokinetic studies and bioequivalence trials. A published method using Acebutolol-d5 achieved precision ≤4.5% RSD and accuracy within -8.7% to 5.6% RE across a 0.0500–50.0 ng/mL range in human plasma, meeting FDA bioanalytical guidance [1].

Enantioselective Bioanalysis for Acebutolol and Diacetolol

Because the (S)-enantiomer of acebutolol and its active metabolite diacetolol exhibit predominant pharmacological activity, enantioselective quantification is essential for accurate PK/PD modeling. Acebutolol-d5 has been successfully employed as an internal standard in a chiral LC–MS/MS method that achieves baseline separation of all four enantiomers (R/S-acebutolol and R/S-diacetolol) within 1.5 minutes at 0.9 mL/min flow rate on a cellobiohydrolase chiral stationary phase [1].

Quality Control and Reference Standard for ANDA Submissions

Acebutolol-d5, when supplied with comprehensive CoA documentation including NMR, IR, MS, and KF water content, can serve as a traceable reference standard for analytical method validation (AMV) and quality control (QC) applications in support of Abbreviated New Drug Application (ANDA) filings for generic acebutolol products [2].

Drug Metabolism and Metabolite Identification Studies

The +5 Da mass shift of Acebutolol-d5, relative to unlabeled acebutolol (molecular weight 336.43 Da for the base form), enables precise tracking of the parent drug in complex metabolic mixtures without interference from endogenous compounds or isotopologues. This property makes Acebutolol-d5 valuable for in vitro and in vivo drug metabolism studies where accurate quantitation of acebutolol in the presence of its metabolites (e.g., diacetolol) is required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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